![molecular formula C19H20N2O6 B053946 [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate CAS No. 114560-31-5](/img/structure/B53946.png)
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole-3-acetic acid, a plant hormone that plays a critical role in regulating plant growth and development. In
Mécanisme D'action
The mechanism of action of [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition ultimately leads to the death of cancer cells and the suppression of tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. Additionally, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate in lab experiments is its potent anti-tumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and division. However, one of the limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are required to ensure that the compound is not causing harm to healthy cells.
Orientations Futures
There are many potential future directions for research involving [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate. One area of interest is in the development of new cancer therapies that target the specific enzymes inhibited by this compound. Another potential direction is in the study of the compound's effects on plant growth and development. Finally, future research could focus on identifying new derivatives of this compound that exhibit even greater anti-tumor activity or reduced toxicity to normal cells.
Méthodes De Synthèse
The synthesis of [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate involves several steps. The starting material is indole-3-acetic acid, which is first converted to its methyl ester. The methyl ester is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the addition of an aziridine ring to the 5-position of the indole ring, which is accomplished using a suitable aziridination reagent.
Applications De Recherche Scientifique
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate has been studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is in the field of cancer research, where this compound has been shown to exhibit potent anti-tumor activity. Other potential applications include the study of plant growth and development, as well as the development of new pharmaceuticals.
Propriétés
Numéro CAS |
114560-31-5 |
|---|---|
Nom du produit |
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
Formule moléculaire |
C19H20N2O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C19H20N2O6/c1-11(22)26-8-4-5-14-13(10-27-12(2)23)17-18(20(14)3)16(24)9-15(19(17)25)21-6-7-21/h4-5,9H,6-8,10H2,1-3H3/b5-4+ |
Clé InChI |
BXFPCECXYGHUEL-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
SMILES canonique |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
Synonymes |
[(E)-3-[3-(acetyloxymethyl)-5-aziridin-1-yl-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
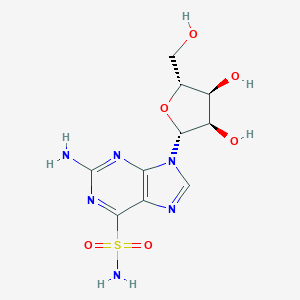
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
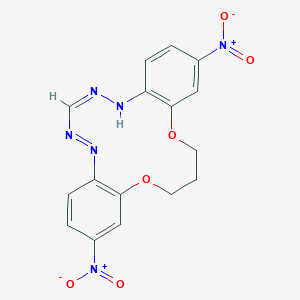
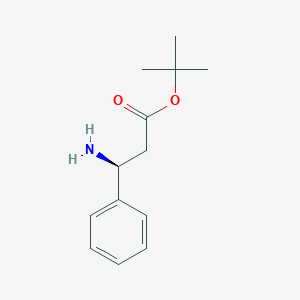
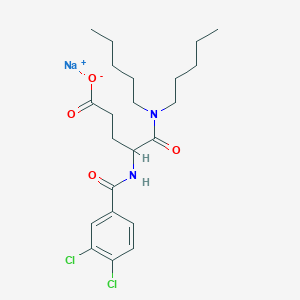
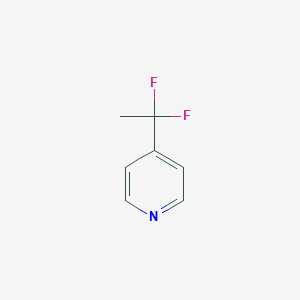
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
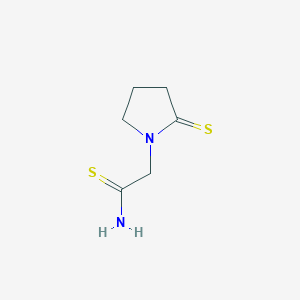
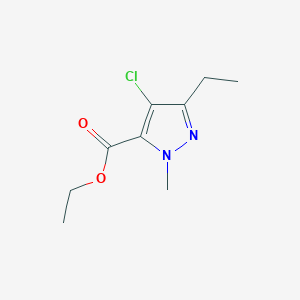
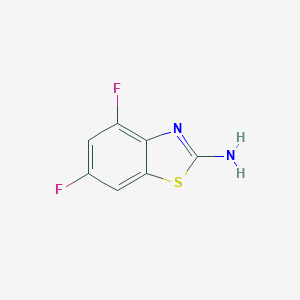
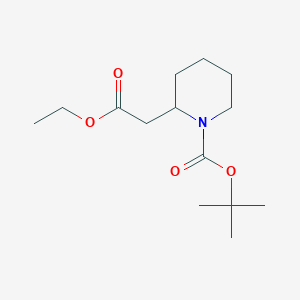
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)